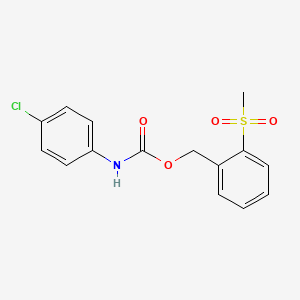

![molecular formula C16H16ClN5 B2577093 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 921539-24-4](/img/structure/B2577093.png)

1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with a 4-chloro-2-methylphenyl group and a pyrrolidin-1-yl group. These structural features contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of action

Compounds with a pyrazolo[3,4-d]pyrimidine core structure have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . The inhibition of CDK2 can lead to the arrest of cell cycle progression, making these compounds potential candidates for cancer treatment .

Mode of action

These compounds interact with CDK2, potentially forming hydrogen bonds with amino acids in the active site of the enzyme . This interaction can inhibit the activity of CDK2, preventing it from phosphorylating its target proteins and thus arresting the cell cycle .

Biochemical pathways

The primary pathway affected by these compounds is the cell cycle, specifically the transition from the G1 phase to the S phase. By inhibiting CDK2, these compounds prevent the progression of the cell cycle, which can lead to cell death in rapidly dividing cells such as cancer cells .

Result of action

The inhibition of CDK2 can lead to cell cycle arrest, apoptosis induction, and ultimately cell death, particularly in cancer cells .

Biochemical Analysis

Biochemical Properties

1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions, primarily through its interaction with cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leucine 83, which stabilizes the inhibitor-enzyme complex . This interaction disrupts the kinase activity of CDK2, thereby inhibiting cell proliferation.

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound induces cell cycle arrest and promotes apoptosis . This is achieved through the inhibition of CDK2, which is crucial for the transition from the G1 phase to the S phase of the cell cycle. Additionally, the compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism that favor cell death over proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of CDK2. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression . The compound’s interaction with CDK2 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. This inhibition leads to the accumulation of cells in the G1 phase and triggers apoptotic pathways, resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . The compound’s efficacy may diminish over time as cells develop resistance mechanisms or adapt to the inhibitory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis in tumor cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions that increase its solubility for excretion. These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to plasma proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and tumors.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals, enhancing its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 4-chloro-2-methylbenzaldehyde and hydrazine derivatives under acidic or basic conditions.

Substitution reactions:

Final coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with the 4-chloro-2-methylphenyl group, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced analogs.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrimidine rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Halogenated derivatives with nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation products: Hydroxylated or carboxylated derivatives.

Reduction products: Hydrogenated analogs with reduced double bonds.

Substitution products: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors involved in cell proliferation.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms, helping to elucidate the role of specific molecular targets.

Industrial Applications:

Comparison with Similar Compounds

- 1-(4-chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

- 1-(4-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

- 1-(4-chloro-2-methylphenyl)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Comparison: Compared to these similar compounds, 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of substituents on the pyrazolo[3,4-d]pyrimidine core. This unique structure can result in distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5/c1-11-8-12(17)4-5-14(11)22-16-13(9-20-22)15(18-10-19-16)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQXXJNVTMVFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide](/img/structure/B2577010.png)

![N-[(2-Propan-2-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2577012.png)

![2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2577013.png)

![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2577015.png)

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2577020.png)

![6-fluoro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2577021.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2577024.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2577025.png)

![3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2577028.png)

![N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2577033.png)